molecular formula C12H7Cl2F B1621407 1,3-Dichloro-5-(3-fluorophenyl)benzene CAS No. 844856-38-8

1,3-Dichloro-5-(3-fluorophenyl)benzene

Cat. No. B1621407
CAS RN: 844856-38-8
M. Wt: 241.08 g/mol
InChI Key: NFFYHBLKVPVGNO-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(3-fluorophenyl)benzene (DFPB) is a chemical compound that belongs to the group of halogenated benzene derivatives. It has been widely used in scientific research due to its unique properties, such as its ability to act as a potent inhibitor of cytochrome P450 enzymes. In

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(3-fluorophenyl)benzene involves the binding of the compound to the heme group of cytochrome P450 enzymes. This binding inhibits the activity of the enzyme, leading to a decrease in the metabolism of drugs and other xenobiotics. The inhibition of cytochrome P450 enzymes by 1,3-Dichloro-5-(3-fluorophenyl)benzene has been shown to be reversible, and the compound has a high affinity for several isoforms of these enzymes.
Biochemical and Physiological Effects
1,3-Dichloro-5-(3-fluorophenyl)benzene has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. 1,3-Dichloro-5-(3-fluorophenyl)benzene has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. However, the exact mechanism of these effects is not yet fully understood, and further research is needed to elucidate the pathways involved.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Dichloro-5-(3-fluorophenyl)benzene in lab experiments is its high potency and specificity for cytochrome P450 enzymes. This allows for the selective inhibition of specific isoforms of these enzymes, making it a valuable tool for studying drug metabolism and toxicity. However, 1,3-Dichloro-5-(3-fluorophenyl)benzene has some limitations, such as its potential toxicity to cells and its non-specific binding to other proteins. Therefore, careful consideration should be given to the concentration and duration of exposure when using 1,3-Dichloro-5-(3-fluorophenyl)benzene in lab experiments.

Future Directions

There are several future directions for research on 1,3-Dichloro-5-(3-fluorophenyl)benzene. One area of interest is the development of 1,3-Dichloro-5-(3-fluorophenyl)benzene analogs with improved potency and selectivity for specific cytochrome P450 isoforms. Another area of research is the investigation of the biochemical and physiological effects of 1,3-Dichloro-5-(3-fluorophenyl)benzene, particularly its potential as an anticancer agent. Additionally, the use of 1,3-Dichloro-5-(3-fluorophenyl)benzene in drug discovery and development is an area of growing interest, as it can provide valuable insights into the metabolism and toxicity of new drug candidates.
Conclusion
In conclusion, 1,3-Dichloro-5-(3-fluorophenyl)benzene (1,3-Dichloro-5-(3-fluorophenyl)benzene) is a valuable research tool with a wide range of applications in pharmacology, toxicology, and biochemistry. Its ability to inhibit cytochrome P450 enzymes makes it a valuable tool for studying drug metabolism and toxicity. However, further research is needed to fully understand the biochemical and physiological effects of 1,3-Dichloro-5-(3-fluorophenyl)benzene and to develop more potent and selective analogs for specific isoforms of cytochrome P450 enzymes.

Scientific Research Applications

1,3-Dichloro-5-(3-fluorophenyl)benzene has been extensively used as a research tool in various fields, including pharmacology, toxicology, and biochemistry. It has been shown to inhibit the activity of several cytochrome P450 enzymes, which are involved in drug metabolism and detoxification. This property makes 1,3-Dichloro-5-(3-fluorophenyl)benzene a valuable tool for studying the metabolism and toxicity of drugs and other xenobiotics.

properties

IUPAC Name

1,3-dichloro-5-(3-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFYHBLKVPVGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374177
Record name 1,3-dichloro-5-(3-fluorophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

844856-38-8
Record name 3,5-Dichloro-3′-fluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844856-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dichloro-5-(3-fluorophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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